molecular formula C6H5N5O2 B2680504 4-NITRO-1H,1'H-3,4'-BIPYRAZOLE CAS No. 164668-47-7

4-NITRO-1H,1'H-3,4'-BIPYRAZOLE

Cat. No.: B2680504
CAS No.: 164668-47-7
M. Wt: 179.139
InChI Key: LOUAXHZQPUJJBD-UHFFFAOYSA-N
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Description

4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is a compound belonging to the class of nitropyrazoles, which are known for their high energy content, sensitivity, and thermal stability.

Comparison with Similar Compounds

4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of high energy content, sensitivity, and thermal stability. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE.

Biological Activity

4-NITRO-1H,1'H-3,4'-BIPYRAZOLE is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bipyrazole structure with a nitro group that significantly influences its reactivity and biological activity. The presence of the nitro group is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biological processes.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer properties.
  • Molecular Docking Studies : Recent studies indicate that this compound exhibits significant binding affinity towards targets such as the SARS-CoV-2 main protease, suggesting potential antiviral properties .

Antimicrobial Properties

Research has demonstrated that this compound possesses notable antimicrobial activities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of various pyrazole derivatives, this compound was highlighted for its ability to inhibit the replication of SARS-CoV-2. Molecular docking studies revealed favorable binding interactions with the viral protease .

Case Study 2: Antibacterial Efficacy

A comprehensive evaluation of the antibacterial effects of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited biofilm formation at concentrations below its MIC, indicating its potential utility in treating chronic infections associated with biofilms .

Pharmacokinetic Properties

The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Studies have indicated that it exhibits moderate solubility and permeability characteristics essential for drug development .

Properties

IUPAC Name

4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUAXHZQPUJJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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